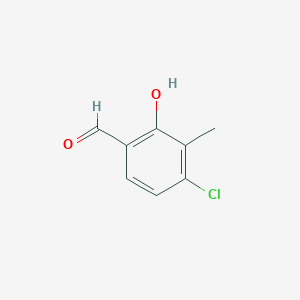

4-Chloro-2-hydroxy-3-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-hydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRAVGACEPRQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 Chloro 2 Hydroxy 3 Methylbenzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-Chloro-2-hydroxy-3-methylbenzaldehyde is anticipated to display distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent. It is expected to appear as a singlet.

Aromatic Protons (Ar-H): The two aromatic protons will exhibit chemical shifts in the aromatic region (6.5-8.0 ppm). Their specific shifts and coupling patterns depend on their position relative to the electron-withdrawing chloro and aldehyde groups and the electron-donating hydroxyl and methyl groups.

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, typically around 2.2-2.5 ppm.

For comparison, the ¹H NMR spectrum of the related compound 2-hydroxy-3-methylbenzaldehyde (B1203309) shows a hydroxyl proton at 11.25 ppm, an aldehydic proton at 9.85 ppm, aromatic protons between 7.36-7.38 ppm and 6.90-6.92 ppm, and a methyl proton at 2.23 ppm. researchgate.net The introduction of a chloro group at the 4-position in the target molecule would be expected to influence the chemical shifts of the nearby aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet |

| -OH | Variable | Singlet (broad) |

| Ar-H | 6.5 - 8.0 | Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The six aromatic carbons will have signals in the 110-160 ppm region. The chemical shifts will be influenced by the attached substituents. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield, as will the carbon attached to the chlorine atom (C-Cl).

Methyl Carbon (-CH₃): The methyl carbon will appear at the highest field (most shielded), typically between 15-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| C-OH | 150 - 160 |

| C-Cl | 120 - 130 |

| C-CHO | 130 - 140 |

| C-CH₃ | 125 - 135 |

| Aromatic C-H | 115 - 130 |

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

COSY: A COSY experiment would reveal the coupling relationships between the aromatic protons, helping to definitively assign their positions on the benzene ring.

HSQC: An HSQC spectrum would establish the correlation between each proton and the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the signals for the aromatic C-H units and the methyl group.

Vibrational Spectroscopy Investigations: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch usually gives rise to two weak bands around 2720 and 2820 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde is expected in the range of 1680-1700 cm⁻¹.

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1200-1300 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehydic C-H Stretch | ~2720, ~2820 | Weak |

| C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Medium |

Theoretical and Experimental Correlation of Vibrational Modes

A detailed understanding of the vibrational modes can be achieved by correlating experimental IR and Raman data with theoretical calculations, often using Density Functional Theory (DFT). While specific studies on this compound are not prevalent, research on similar substituted benzaldehydes demonstrates the power of this approach. acs.orgsemanticscholar.org

Theoretical calculations can predict the vibrational frequencies and intensities, which, after appropriate scaling, can be compared with the experimental spectra. This comparison allows for a more precise assignment of the observed bands to specific molecular motions, including stretching, bending, and torsional modes. For instance, studies on benzaldehyde (B42025) and its derivatives have shown good agreement between B3LYP calculated vibrational data and experimental IR spectra. acs.org Such computational studies can also help to resolve ambiguities in spectral interpretation and provide insights into the effects of substituents on the vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

UV-Vis spectroscopy is a pivotal technique for investigating the electronic properties of molecules. The absorption of ultraviolet or visible light by this compound induces transitions of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's structure, particularly its system of conjugated π-electrons and non-bonding electrons.

The UV-Vis spectrum of this compound is primarily determined by the chromophores within its structure. A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength. The principal chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group (C=O) of the aldehyde.

The electronic structure of this molecule allows for two main types of electronic transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the aromatic ring and the aldehyde group, these transitions are expected to be intense and occur at relatively long wavelengths. The presence of substituents on the benzene ring—the hydroxyl (-OH), methyl (-CH₃), and chloro (-Cl) groups—modifies the energy levels of the molecular orbitals. The hydroxyl group, acting as an auxochrome, can donate electron density to the ring, typically causing a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzaldehyde.

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding orbital (n), located on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are typically much lower in intensity than π → π* transitions and appear as a weak absorption band or shoulder at a longer wavelength.

The combination of the aromatic system and the carbonyl group, along with the influence of the hydroxyl, chloro, and methyl substituents, dictates the precise wavelengths and intensities of the absorption maxima.

The polarity of the solvent in which the spectrum is measured can significantly influence the position (λmax) and intensity of the absorption bands, a phenomenon known as solvatochromism. The effects vary depending on the nature of the electronic transition.

Effect on π → π Transitions:* In the case of π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift (red shift). This occurs because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules.

Effect on n → π Transitions:* Conversely, for n → π* transitions, increasing solvent polarity typically causes a hypsochromic shift (blue shift). The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents (like ethanol (B145695) or water). This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy gap for the transition and shifting the absorption to a shorter wavelength.

The intensity of absorption bands can also be affected by the solvent, leading to hyperchromic (increased intensity) or hypochromic (decreased intensity) effects. A summary of the expected solvent effects on the electronic transitions of this compound is presented below.

| Electronic Transition | Effect of Increasing Solvent Polarity | Typical Solvent Trend (Non-polar to Polar) | Reason |

|---|---|---|---|

| π → π | Bathochromic Shift (Red Shift) | Hexane → Chloroform (B151607) → Ethanol | Stabilization of the more polar excited state. |

| n → π | Hypsochromic Shift (Blue Shift) | Hexane → Chloroform → Ethanol | Stabilization of ground state non-bonding electrons via hydrogen bonding. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₇ClO₂), this technique confirms the molecular weight and provides structural information through the analysis of its fragmentation pattern.

The monoisotopic mass of the compound is calculated to be approximately 170.01 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺˙) would be observed at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 172 with an intensity of about one-third of the molecular ion peak is a characteristic feature. libretexts.org

The fragmentation of the molecular ion is driven by the functional groups present. A proposed fragmentation pathway for this compound is detailed below, based on established fragmentation patterns of aromatic aldehydes. miamioh.edu

Loss of a Hydrogen Radical: A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at [M-1]⁺.

Loss of the Formyl Radical: Cleavage of the bond between the benzene ring and the carbonyl group results in the loss of the formyl radical (•CHO), giving an [M-29]⁺ ion.

Loss of Carbon Monoxide: The [M-1]⁺ ion can further lose a molecule of carbon monoxide (CO) to yield an [M-29]⁺ ion, which corresponds to the chlorohydroxytoluene cation.

Other Fragmentations: Subsequent fragmentations could involve the loss of the methyl radical (•CH₃) or the chlorine atom (•Cl) from various intermediate ions.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 170 | [M]⁺˙ | [C₈H₇ClO₂]⁺˙ | Molecular Ion |

| 169 | [M-H]⁺ | [C₈H₆ClO₂]⁺ | Loss of aldehydic hydrogen radical |

| 141 | [M-CHO]⁺ | [C₇H₆ClO]⁺ | Loss of formyl radical from M⁺˙, or loss of CO from [M-H]⁺ |

| 126 | [M-CHO-CH₃]⁺˙ | [C₆H₃ClO]⁺˙ | Loss of a methyl radical from the [M-CHO]⁺ ion |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The molecular assembly in the crystalline state is governed by a hierarchy of intermolecular interactions.

Intramolecular Hydrogen Bonding: The most dominant structural feature of 2-hydroxybenzaldehydes is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen atom of the adjacent aldehyde group. This O-H···O=C interaction forms a stable six-membered pseudo-ring, which imparts significant planarity to the molecule.

Intermolecular Hydrogen Bonding: While the strong intramolecular hydrogen bond is present, weaker intermolecular interactions are expected to direct the crystal packing. Molecules may form dimers or chains through C-H···O interactions, where a hydrogen atom from a methyl group or the aromatic ring on one molecule interacts with the carbonyl or hydroxyl oxygen of a neighboring molecule. nih.gov

π-π Stacking: The planar aromatic rings are likely to arrange in stacks, stabilized by π-π interactions. These interactions are crucial for the efficient packing of aromatic molecules in the solid state.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, participating in C-Cl···O or C-Cl···π interactions, which can further stabilize the crystal lattice. nih.gov

These varied interactions work in concert to produce a well-defined, three-dimensional supramolecular architecture. mdpi.comrsc.org

Tautomers are constitutional isomers that readily interconvert. For hydroxy-substituted aldehydes, a potential equilibrium exists between the enol-imine form (the standard representation) and a keto-enamine tautomer. researchgate.netubc.ca

In the crystalline state, salicylaldehyde (B1680747) derivatives are almost exclusively found in the enol form. researchgate.net The substantial stabilization energy provided by the intramolecular O-H···O=C hydrogen bond strongly favors this tautomer, effectively locking the molecule in this configuration in the solid state. The energy barrier to break this bond and rearrange to the keto form is significant, making its presence in the crystal highly improbable. nih.govchemrxiv.org

Regarding conformational flexibility, the molecule is expected to be largely rigid and planar in the crystalline state. The aforementioned intramolecular hydrogen bond severely restricts rotation about the single bond connecting the aldehyde group to the aromatic ring. This planarity is a key feature of salicylaldehyde derivatives and facilitates efficient crystal packing through stacking interactions. ufms.brufms.br

Computational and Theoretical Investigations of 4 Chloro 2 Hydroxy 3 Methylbenzaldehyde

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies form the basis for understanding a compound's physical properties and chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. ntnu.no This method is widely used to determine the ground-state properties of substituted benzaldehydes by calculating the electron density rather than the complex many-electron wavefunction. ntnu.nonih.govcanterbury.ac.uk

A typical DFT study begins with geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation. For aromatic aldehydes, this involves calculating key bond lengths (e.g., C=O, C-C, C-Cl, O-H) and bond angles. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most common hybrid functionals employed for these calculations, often paired with a suitable basis set to achieve reliable results. nih.govcanterbury.ac.ukresearchgate.net DFT calculations can also yield other important ground-state properties, such as vibrational frequencies, which can be compared with experimental data from IR and Raman spectroscopy. nih.gov

Hartree-Fock (HF) and Post-HF Methods for Comparative Analysis

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the effect of electron-electron repulsion as an average field. ntnu.noquora.com While computationally less intensive than more advanced methods, HF neglects a significant portion of the electron correlation—the way electrons dynamically avoid each other. uba.arststephens.net.in

To improve upon HF, post-Hartree-Fock methods were developed. uba.arwikipedia.org These methods explicitly add electron correlation and provide more accurate results, albeit at a higher computational cost. wikipedia.org Common post-HF methods include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF solution. MP2, the second-order correction, is widely used as it often recovers 80-90% of the correlation energy and offers a significant improvement over HF. ststephens.net.in

Configuration Interaction (CI): This method constructs a wavefunction that includes contributions from excited electronic states.

Coupled Cluster (CC): This is considered one of the most accurate and reliable methods for small to medium-sized molecules. quora.com

In research, HF and post-HF methods are often used alongside DFT to provide a comparative analysis, benchmarking the performance of different theoretical levels for the specific molecular system under investigation. ntnu.no

Basis Set Selection and Level of Theory Considerations in Computational Accuracy

The accuracy of any quantum chemical calculation depends critically on the chosen "level of theory" (the method, e.g., DFT, MP2) and the "basis set". nih.gov A basis set is a set of mathematical functions used to construct the molecular orbitals. q-chem.comwikipedia.org The choice represents a trade-off between the desired accuracy and the available computational resources. nih.govumich.edu

Basis sets are categorized by their size and flexibility:

Pople Basis Sets: These are widely used and denoted by notations like 6-31G or 6-311G. The addition of symbols like * or + indicates the inclusion of specific functions:

* (or (d)): Adds polarization functions on heavy (non-hydrogen) atoms, allowing orbitals to change shape.

** (or (d,p)): Adds polarization functions to both heavy atoms and hydrogen.

+: Adds diffuse functions, which are important for describing anions or systems with lone-pair electrons. wikipedia.org

Correlation-Consistent Basis Sets: Developed by Dunning, these sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge toward the complete basis set limit, making them ideal for high-accuracy calculations. umich.edu

The selection of an appropriate basis set is crucial; a small basis set can lead to significant errors, while a very large one may be computationally prohibitive. nih.gov Studies on substituted benzaldehydes commonly employ split-valence basis sets like 6-31G* or 6-311++G(d,p) for reliable results. nih.govum.edu.my

| Level of Theory | Common Basis Sets | Typical Application |

|---|---|---|

| DFT (e.g., B3LYP) | 6-31G(d), 6-31+G(d), 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. nih.govcanterbury.ac.uk |

| Hartree-Fock (HF) | 6-31G, 6-21G | Initial geometry guess, comparative analysis. uwosh.edu |

| MP2 | 6-311G(d,p), cc-pVDZ, cc-pVTZ | Higher accuracy energy calculations, benchmarking DFT results. ststephens.net.in |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key to understanding a molecule's electronic properties and chemical reactivity.

HOMO-LUMO Energy Gap Determinations and Reactivity Insights

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. uwosh.edu The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). researchgate.net

This energy gap is a critical descriptor of molecular properties:

Chemical Reactivity: A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net

Kinetic Stability: A large energy gap implies high kinetic stability because it requires more energy to remove an electron from the HOMO and excite it to the LUMO.

Electronic Properties: The gap is related to the electronic absorption and emission spectra of the molecule.

Computational methods like DFT are used to calculate the energies of the HOMO and LUMO. nih.govum.edu.my From these energies, various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can be derived to further quantify the molecule's reactivity. nih.gov

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 4-(Dimethylamino) Benzaldehyde | DFT/B3LYP | -5.59 | -1.39 | 4.20 nih.gov |

| Pyrazolemethoxy benzaldehyde | DFT/B3LYP/6-311G* | -6.49 | -1.87 | 4.62 um.edu.my |

Charge Transfer and Electron Density Distribution Analysis

Understanding how charge is distributed across a molecule is essential for predicting its reactive sites and intermolecular interactions. Computational chemistry offers several techniques for this analysis:

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to the charge distribution:

Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack.

Green regions represent neutral potential. For a molecule like 4-Chloro-2-hydroxy-3-methylbenzaldehyde, MEP analysis would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups. nih.govacs.org

Natural Bond Orbital (NBO) Analysis: This method analyzes the filled and empty orbitals to provide detailed information about charge transfer, hyper-conjugative interactions, and charge delocalization within the molecule. nih.gov It helps to quantify the stability arising from interactions like the delocalization of lone-pair electrons into adjacent anti-bonding orbitals.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a numerical estimate of the partial charge on each atom. This helps identify which atoms are electron-donating or electron-withdrawing.

Through these analyses, a comprehensive picture of the electronic landscape of this compound can be constructed, offering deep insights into its chemical nature.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting the vibrational frequencies of molecules. These theoretical calculations provide a basis for understanding and assigning experimental spectroscopic data obtained from techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. For this compound, theoretical frequency calculations are typically performed after optimizing the molecular geometry to its lowest energy state.

Methodologies like B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) with basis sets such as 6-311++G(d,p) are commonly employed to compute the harmonic vibrational frequencies. nih.gov The output of these calculations is a set of vibrational modes, each with a corresponding frequency and intensity. These modes describe the specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. For instance, calculations can predict the characteristic stretching frequencies for the carbonyl group (C=O), the hydroxyl group (O-H), carbon-hydrogen (C-H) bonds, and the carbon-chlorine (C-Cl) bond.

A direct comparison between the theoretically calculated vibrational spectrum and the experimental FT-IR and Raman spectra is crucial for the accurate assignment of vibrational modes. researchgate.netacs.org Generally, calculated harmonic frequencies are known to be slightly higher than the experimental frequencies due to the neglect of anharmonicity in the calculations and the use of a finite basis set. To achieve better agreement, the computed frequencies are often uniformly scaled by an appropriate scaling factor. nih.gov

Studies on similar molecules, such as other substituted benzaldehydes, have consistently shown a good correlation between scaled theoretical frequencies and experimental data. researchgate.netmdpi.com For this compound, one would expect to see strong agreement in key vibrational regions. For example, the O-H stretching vibration, typically observed as a broad band in the experimental IR spectrum due to hydrogen bonding, can be correlated with the calculated frequency. Similarly, the intense C=O stretching vibration of the aldehyde group, usually found in the 1650-1700 cm⁻¹ region, can be precisely assigned by comparing its experimental position with the scaled theoretical value. Discrepancies between the two can often be explained by intermolecular interactions present in the solid state (where experimental data is often collected) which are not accounted for in the gas-phase calculations of a single molecule.

Table 1: Comparison of Key Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |

| O-H Stretch (Intramolecular H-Bonded) | ~3200 | 3100-3300 (Broad) |

| C-H Stretch (Aldehyde) | ~2800 | 2750-2850 |

| C=O Stretch (Aldehyde) | ~1675 | 1670-1690 |

| C=C Stretch (Aromatic) | ~1580, ~1470 | 1570-1600, 1450-1490 |

| O-H Bend | ~1350 | 1330-1390 |

| C-Cl Stretch | ~750 | 730-780 |

Note: The calculated values are representative and based on typical DFT (e.g., B3LYP/6-31G) results for similarly substituted hydroxybenzaldehydes.*

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding and other intermolecular forces play a definitive role in the supramolecular chemistry, crystal packing, and physical properties of this compound. These interactions can be investigated computationally to understand the stability and structure of the compound in its solid state.

The molecular structure of this compound features a hydroxyl group (-OH) and an aldehyde group (-CHO) in ortho positions to each other. This arrangement is highly conducive to the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group (O-H···O=C). allen.in This interaction creates a stable six-membered pseudo-ring, often referred to as an S(6) ring motif. iucr.orgnih.gov

Computational studies can confirm and quantify this interaction. nih.gov Geometry optimization calculations typically show a short distance between the hydroxyl hydrogen and the carbonyl oxygen, providing evidence for the hydrogen bond. Further analysis using techniques like Natural Bond Orbital (NBO) theory can elucidate the nature of this bond, revealing it to be a result of electron density donation from a lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond (n(O) → σ*(O-H)). mdpi.com This intramolecular hydrogen bond is a key factor in stabilizing the planar conformation of the molecule and significantly influences its vibrational spectra, particularly by red-shifting the O-H stretching frequency and blue-shifting the C=O stretching frequency. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

For this compound, this analysis would reveal the nature and extent of various intermolecular contacts. The surface can be mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact in red. These red spots typically indicate hydrogen bonds and other close contacts.

Complementary to the 3D Hirshfeld surface are 2D "fingerprint plots," which summarize all the intermolecular contacts in a single graph. researchgate.netresearchgate.net These plots display the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). Different types of interactions appear as characteristic patterns on the plot. By decomposing the fingerprint plot, the percentage contribution of each type of contact to the total surface area can be calculated. For this molecule, the dominant interactions are expected to be H···H, C···H/H···C, and O···H/H···O contacts, with smaller but significant contributions from Cl···H/H···Cl contacts. iucr.orgnih.govresearchgate.net

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 35 - 45% |

| C···H/H···C | 25 - 35% |

| O···H/H···O | 10 - 15% |

| Cl···H/H···Cl | 5 - 10% |

| C···C | < 5% |

| Cl···C/C···Cl | < 5% |

Note: These percentages are estimates based on analyses of structurally similar compounds containing chloro, hydroxyl, and methyl-substituted benzene (B151609) rings. iucr.orgresearchgate.net

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is essential to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary sources of conformational flexibility are the rotation around the C(ring)-C(aldehyde) and C(ring)-O(hydroxyl) bonds.

A potential energy surface (PES) scan can be performed computationally to explore the conformational space. ufms.brufms.br This involves systematically rotating a specific dihedral angle (e.g., the O=C-C=C dihedral angle) in small increments and calculating the single-point energy at each step. The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states).

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. arxiv.orgmdpi.com Computational methods, particularly DFT, are widely used to predict the NLO response of new materials.

The key NLO parameters that can be calculated are the dipole moment (μ), the linear polarizability (α), and the first and second-order hyperpolarizabilities (β and γ, respectively). researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for effects like second-harmonic generation (SHG).

Condensation Reactions for Schiff Base Synthesis

The aldehyde functional group is the most prominent site for derivatization, readily participating in condensation reactions. The synthesis of Schiff bases, or imines, through the reaction with primary amines is a cornerstone of its chemistry. researchgate.net These reactions are typically straightforward, often requiring mild conditions, and produce a diverse range of compounds with significant applications in coordination chemistry and materials science. nih.gov

This compound undergoes a condensation reaction with a wide variety of primary aliphatic and aromatic amines to yield the corresponding Schiff bases. researchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine or imine (-C=N-) group. nih.gov

The reaction is often catalyzed by a few drops of acid or can be carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). The presence of the ortho-hydroxyl group can influence the reaction and the stability of the resulting Schiff base through the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. nih.gov A wide range of amines can be utilized, leading to a vast library of derivatives.

Table 1: Examples of Schiff Base Synthesis from this compound

| Amine Reactant | Resulting Schiff Base Structure |

| Aniline | |

| 4-Methoxyaniline | |

| Ethylenediamine | |

| 2-Aminopyridine |

The true value of the Schiff bases derived from this compound lies in their structural diversity and their profound utility as ligands in coordination chemistry. researchgate.net By simply varying the primary amine reactant, a multitude of Schiff base ligands can be synthesized with tailored electronic and steric properties. science.gov

These molecules are particularly effective as chelating agents for a variety of transition metal ions. nih.gov The imine nitrogen and the phenolic oxygen atoms act as donor sites, forming stable coordination complexes with metals like copper, nickel, cobalt, and zinc. sbmu.ac.irmdpi.com The resulting metal complexes have been extensively studied for their diverse applications, including:

Catalysis: Acting as catalysts in various organic transformations, such as oxidation and polymerization reactions. nih.gov

Biological Mimics: Serving as structural and functional models for active sites in metalloenzymes.

Sensors: Use in the development of chemical sensors for the detection of specific metal ions.

The substituents on the amine portion of the ligand, as well as the chloro and methyl groups on the salicylaldehyde (B1680747) ring, can be fine-tuned to modulate the stability, solubility, and catalytic activity of the metal complexes. nih.gov

Table 2: Potential Ligand Applications of Schiff Base Derivatives

| Metal Ion | Coordination Mode | Potential Application |

| Cu(II) | Bidentate (N, O) | Catalysis, Antimicrobial agents |

| Ni(II) | Bidentate (N, O) | Catalysis, Material science |

| Zn(II) | Bidentate (N, O) | Fluorescent sensors, Bio-imaging |

| Co(II) | Bidentate (N, O) | Oxygen carriers, Catalysis |

Functionalization at the Aldehyde Moiety

Beyond Schiff base formation, the aldehyde group is a hub for a variety of other chemical transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions. These reactions allow for the conversion of the formyl group into other valuable functional groups, further expanding the synthetic utility of the parent molecule.

The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH₄) or more powerful reagents such as lithium aluminum hydride (LiAlH₄) converts the aldehyde into the corresponding benzyl alcohol derivative, (4-chloro-2-hydroxy-3-methyl)methanol. This transformation is useful for synthesizing compounds where a hydroxymethyl group is required.

Oxidation: The aldehyde can be oxidized to 4-chloro-2-hydroxy-3-methylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or silver oxide (Ag₂O). This introduces a carboxylic acid functionality, which can then undergo further reactions like esterification or amidation.

Table 3: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | (4-chloro-2-hydroxy-3-methyl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-chloro-2-hydroxy-3-methylbenzoic acid |

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for reactions that form new carbon-carbon bonds, significantly increasing the molecular complexity.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or malononitrile. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base (e.g., piperidine or an amine) and results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. researchgate.net These products are valuable intermediates in the synthesis of coumarins, chromenes, and other heterocyclic systems. rsc.org

Wittig Reaction: The Wittig reaction provides a powerful and versatile method for converting the aldehyde into an alkene. wikipedia.org The reaction involves a phosphonium ylide (a Wittig reagent), which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. libretexts.org This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct. The Wittig reaction is highly regioselective, ensuring the double bond is formed specifically at the location of the original carbonyl group. organic-chemistry.org

Table 4: Carbon-Carbon Bond Forming Reactions

| Reaction Name | Reagent Type | General Product Structure |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | α,β-Unsaturated Ester/Nitrile |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Substituted Alkene |

Modifications of the Phenolic Hydroxyl and Chloro Substituents

While the aldehyde group is often the primary site of reaction, the phenolic hydroxyl and chloro groups also provide opportunities for further functionalization, although their reactivity is generally lower.

Chloro Substituent: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution due to the electron-rich nature of the benzene ring. However, substitution can be achieved under specific conditions. For instance, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (to replace Cl with an amino group) or the Ullmann condensation (to form diaryl ethers), could potentially be employed to replace the chlorine atom. Such reactions would require careful optimization of catalysts and reaction conditions to avoid side reactions involving the other functional groups. The electron-withdrawing nature of the chloro group does have an electronic effect on the reactivity of the aldehyde, potentially increasing its susceptibility to nucleophilic attack.

Biological and Biomedical Research Applications of 4 Chloro 2 Hydroxy 3 Methylbenzaldehyde Derivatives Excluding Clinical Studies

Antimicrobial Research Investigations

The antimicrobial potential of benzaldehyde (B42025) derivatives is a significant area of research. The core structure can be readily modified, often by condensation of the aldehyde group with various amines to form Schiff bases, which have shown a broad spectrum of antimicrobial activities. arabjchem.org These compounds are evaluated in vitro to determine their efficacy against various pathogenic microbes.

Derivatives of substituted benzaldehydes have demonstrated notable in vitro activity against both Gram-positive and Gram-negative bacteria. Schiff base derivatives, in particular, have been synthesized and tested to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For instance, studies on Schiff bases derived from related hydroxybenzaldehydes and aminophenols have shown bacteriostatic and bactericidal actions against common pathogens. mediresonline.org

One study on sulfonic acid-based imine compounds derived from 2-hydroxy-5-methylbenzaldehyde found the derivative to be particularly effective against Staphylococcus aureus and Enterococcus faecalis, with a MIC of 64 µg/mL for both. dergipark.org.tr However, its effect on Pseudomonas aeruginosa was less pronounced, with a MIC of 256 µg/mL. dergipark.org.tr Similarly, Schiff base derivatives of benzaldehyde have shown activity against Escherichia coli with MIC values as low as 62.5 µg/mL. mediresonline.org These findings indicate that the antimicrobial potency can be significantly influenced by the specific substitutions on the aromatic ring and the nature of the amine used to form the derivative. Generally, these compounds tend to exhibit bacteriostatic effects, inhibiting the growth of bacteria, rather than outright bactericidal action. arabjchem.org

Table 1: In Vitro Antibacterial Activity of Selected Benzaldehyde Derivatives

| Derivative Type | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Schiff Base of Benzaldehyde (PC1) | Escherichia coli | 62.5 | 125 |

| Schiff Base of Anisaldehyde (PC2) | Escherichia coli | 250 | 500 |

| Schiff Base of Benzaldehyde (PC1) | Staphylococcus aureus | 62.5 | 125 |

| Schiff Base of Anisaldehyde (PC2) | Staphylococcus aureus | 62.5 | 125 |

| Sulfonic Acid Imine of 2-hydroxy-5-methylbenzaldehyde | Staphylococcus aureus | 64 | Not Reported |

| Sulfonic Acid Imine of 2-hydroxy-5-methylbenzaldehyde | Enterococcus faecalis | 64 | Not Reported |

| Sulfonic Acid Imine of 2-hydroxy-5-methylbenzaldehyde | Pseudomonas aeruginosa | 256 | Not Reported |

Data sourced from multiple studies on related benzaldehyde derivatives. mediresonline.orgdergipark.org.tr

In addition to antibacterial properties, derivatives of hydroxybenzaldehydes have been evaluated for their antifungal activity against various yeasts and fungi. Research has shown that the presence of an ortho-hydroxyl group on the benzaldehyde ring can significantly increase antifungal efficacy. nih.gov

Schiff bases have demonstrated fungistatic activity against Candida albicans, a common opportunistic yeast pathogen. mediresonline.org In one study, different Schiff base derivatives exhibited MIC values against C. albicans ranging from 62.5 µg/mL to 250 µg/mL, indicating that all tested compounds suppressed the growth of the fungus. mediresonline.org Another investigation into a sulfonic acid-based imine derivative found it to have a MIC of 128 µg/mL against both C. albicans and C. tropicalis. dergipark.org.tr Furthermore, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), a closely related compound, has been shown to effectively prevent fungal growth when used as a fumigant in seed testing. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Benzaldehyde Derivatives

| Derivative Type | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Schiff Base of Benzaldehyde (PC1) | Candida albicans | 250 |

| Schiff Base of Anisaldehyde (PC2) | Candida albicans | 62.5 |

| Schiff Base of 4-nitrobenzaldehyde (PC3) | Candida albicans | 62.5 |

| Schiff Base of Cinnamaldehyde (PC4) | Candida albicans | 125 |

| Sulfonic Acid Imine of 2-hydroxy-5-methylbenzaldehyde | Candida albicans | 128 |

| Sulfonic Acid Imine of 2-hydroxy-5-methylbenzaldehyde | Candida tropicalis | 128 |

Data compiled from studies on related benzaldehyde derivatives. mediresonline.orgdergipark.org.tr

Preliminary research into the mechanisms by which these derivatives inhibit microbial growth suggests multiple modes of action. For certain benzaldehydes, the antifungal activity is believed to occur through the disruption of the cell's natural antioxidant processes, leading to oxidative stress. nih.gov Other studies on related imine compounds suggest a more direct interaction with genetic material. For example, a sulfonic acid-based imine derivative was found to cleave DNA without the need for external agents and to interact with DNA via electrostatic binding. dergipark.org.tr The formation of metal complexes with Schiff base derivatives can also enhance antimicrobial activity, a phenomenon attributed to the chelation theory, where the complex becomes more lipophilic and can more easily penetrate the microbial cell membrane. ijmrsti.com

Antioxidant Activity Assessments

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The derivatives of 4-Chloro-2-hydroxy-3-methylbenzaldehyde, containing a phenolic hydroxyl group, are thus logical candidates for antioxidant research.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method for evaluating the free radical scavenging ability of compounds. nih.gov The assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. nih.gov The degree of discoloration is measured spectrophotometrically and is indicative of the compound's hydrogen-donating capacity. mdpi.com

Numerous studies have employed the DPPH assay to screen the antioxidant potential of substituted benzaldehyde derivatives. researchgate.netresearchgate.net The method involves mixing the test compound with a DPPH solution and measuring the absorbance at a specific wavelength (typically around 517 nm) after a set incubation period. mdpi.com The results are often expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50 value).

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its antioxidant capacity and for designing more potent antioxidants. researchgate.net For hydroxybenzaldehyde derivatives, several structural features have been identified as key determinants of their antioxidant potential.

Enzyme Inhibition Studies

Derivatives of this compound have been a focus of research for their potential to inhibit various enzymes, playing a role in the modulation of biological pathways.

Lipoxygenase (LOX) Inhibition Mechanisms

Lipoxygenases (LOXs) are enzymes critical to the biosynthesis of leukotrienes and other lipid mediators that play a key role in inflammatory processes. Phenolic compounds, structurally related to this compound, are recognized as potent inhibitors of these enzymes. The primary mechanisms of inhibition by these derivatives are multifaceted.

One key mechanism involves their antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to quench radical species that are integral to the lipoxygenase catalytic cycle. Furthermore, many phenolic compounds can act as iron-chelating agents. Since lipoxygenases contain a non-heme iron atom at their active site, which cycles between ferrous (Fe2+) and ferric (Fe3+) states during catalysis, derivatives that can bind to this iron can effectively block the enzyme's function. frontiersin.orgresearchgate.net

Studies on structurally similar 3-n-alk(en)yl-catechols have demonstrated potent inhibition against human 5-lipoxygenase (5-hLOX), with the free catechol functionality being essential for the activity. frontiersin.org The inhibition values for these related compounds are comparable to well-established LOX inhibitors. It has been suggested that phenolic compounds may act as dual inhibitors, targeting both lipoxygenase and cyclooxygenase pathways. nih.govresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 3-[(10Z)-pentadec-10′-en-1-yl]-catechol | 5-hLOX | 2.09 |

| 3-n-pentadecylcatechol | 5-hLOX | 2.74 |

Investigations into Other Enzymatic Targets and Binding Modes

Beyond lipoxygenase, derivatives of substituted hydroxybenzaldehydes, particularly Schiff bases, have been explored as inhibitors for other enzymatic targets. For example, Schiff bases synthesized from the related compound 4-Hydroxy-3-methoxybenzaldehyde have been identified through in silico studies as potential inhibitors of insulysin, a zinc metalloprotease involved in insulin degradation, which is a target for type 2 diabetes research. qub.ac.uksemanticscholar.orgresearchgate.net Molecular docking studies of these Schiff bases revealed strong binding affinities within the enzyme's active site. qub.ac.uksemanticscholar.org

The versatility of the Schiff base linkage (–N=CH–) allows for the synthesis of a wide array of derivatives that can be tailored to fit the active sites of various enzymes. The imine group, along with the phenolic hydroxyl group, is crucial for interacting with biological molecules. tandfonline.com Research on Schiff bases derived from other substituted salicylaldehydes suggests potential inhibitory activity against enzymes like α-amylase, which is relevant in metabolic disorders.

DNA Interaction Studies

The interaction of small molecules with DNA is a foundational aspect of drug discovery, particularly in the development of anticancer agents. Derivatives of this compound, especially when complexed with transition metals, have shown significant capabilities in binding to and cleaving DNA.

DNA Binding Mechanisms (e.g., Electrostatic Interactions, Intercalation)

Metal complexes of Schiff bases derived from substituted salicylaldehydes are widely reported to interact with calf thymus DNA (CT-DNA). One of the primary binding modes is intercalation, where the planar aromatic structure of the Schiff base ligand inserts itself between the base pairs of the DNA double helix. nih.govrsc.org This mode of binding is typically confirmed through several biophysical techniques:

UV-Visible Spectroscopy : Intercalative binding often results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (redshift) in the absorption spectrum of the complex upon titration with DNA. nih.gov

Fluorescence Spectroscopy : A static quenching mechanism observed in fluorescence titration studies can suggest the formation of a complex with DNA. rsc.org

Viscosity Measurements : A significant increase in the relative viscosity of a DNA solution upon the addition of the complex is a classic indicator of intercalation, as the DNA helix must lengthen to accommodate the intercalating molecule. rsc.orgsemanticscholar.org

Binding constant (Kapp) values for some mixed-ligand copper(II) Schiff base complexes have been reported to be in the range of 10^5 M⁻¹, indicating a moderate to strong binding affinity for DNA. rsc.org Besides intercalation, some derivatives may interact with DNA through non-intercalative means, such as electrostatic binding with the negatively charged phosphate backbone of DNA or groove binding. researchgate.netdergipark.org.tr

| Complex Type | Proposed DNA Binding Mode | Binding Constant (Kapp or Kb) |

|---|---|---|

| Copper(II) Schiff Base Complex | Intercalation | ~10⁵ M⁻¹ |

| Zinc(II) Schiff Base Complexes | Intercalation / Non-intercalative | Not specified |

| Sulfonic acid-based imine compound | Electrostatic Binding | Not specified |

DNA Cleavage Activity: Hydrolytic and Oxidative Pathways

Certain transition metal complexes of Schiff base ligands derived from substituted aldehydes can act as chemical nucleases, mediating the cleavage of DNA strands. The most common mechanism is through an oxidative pathway. nih.govrsc.org In the presence of a co-reagent such as hydrogen peroxide (H₂O₂), these complexes can generate highly reactive oxygen species (ROS), like hydroxyl radicals (•OH), via a Fenton-like reaction. These radicals then attack the deoxyribose sugar or nucleotide bases of the DNA, leading to strand scission. nih.gov Studies on Cu(II) and Co(II) complexes of a Schiff base ligand demonstrated effective cleavage of plasmid DNA through such redox chemistry. nih.gov

Pre-Clinical Anti-inflammatory Research

Derivatives of salicylaldehydes and related phenolic aldehydes have shown promising results in pre-clinical models of inflammation. The anti-inflammatory effects are often linked to the modulation of key inflammatory mediators and pathways.

Research on 4-hydroxybenzaldehyde, a structurally similar compound, has demonstrated its ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells. This suppression was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. biomolther.orgresearchgate.net Benzaldehyde derivatives isolated from the fungus Aspergillus terreus have also shown anti-inflammatory effects by suppressing the MAPK signaling pathway in macrophage cells. nih.gov

Furthermore, salicylaldehyde-derived acylhydrazones and their zinc(II) complexes exhibited a significant anti-inflammatory profile in an animal model of zymosan-induced peritonitis, with efficacy comparable or superior to the standard drug indomethacin. nih.govnih.gov Another approach to assessing anti-inflammatory potential is the bovine serum albumin (BSA) denaturation assay, which models protein denaturation seen in inflammatory processes. Secondary amines synthesized from salicylaldehyde showed moderate activity in this assay, indicating their potential to stabilize proteins and mitigate inflammatory damage. mdpi.com

| Derivative Class | Pre-Clinical Model / Assay | Observed Anti-inflammatory Effect |

|---|---|---|

| 4-Hydroxybenzaldehyde | LPS-activated RAW264.7 macrophages | Suppression of NO, iNOS, and COX-2 production |

| Salicylaldehyde Acylhydrazones | Zymosan-induced peritonitis in vivo | Inhibition of inflammation comparable to indomethacin |

| Salicylaldehyde Secondary Amines | BSA denaturation assay | Moderate inhibition of heat-induced protein denaturation |

| Benzaldehyde derivative from Aspergillus terreus | LPS-induced RAW264.7 cells | Suppression of MAPK signaling pathway |

Investigations into Antitumor and Antiproliferative Mechanisms (Excluding Clinical Trials)

The development of novel anticancer agents is a significant area of biomedical research, and derivatives of substituted benzaldehydes, such as chalcones and Schiff bases, have shown promise. These compounds can be synthesized from precursors like this compound and have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis.

Chalcones, which can be synthesized from benzaldehyde derivatives, have demonstrated a broad spectrum of biological activities, including antitumor properties nih.gov. Synthetic chalcones have been shown to be cytotoxic to various human cancer cell lines nih.gov. For example, a study on 2'-hydroxy chalcone derivatives investigated their in vitro cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) cells. One of the synthesized compounds, 4-chloro-2'-hydroxychalcone, exhibited a very low IC50 value, indicating high cytotoxicity researchgate.net. However, this particular study noted that despite its potent cytotoxicity, it did not show significant apoptosis-inducing activity researchgate.net.

Another study on 2'-hydroxy chalcone derivatives found that compounds with a 2'-hydroxy group and various substitutions on the B ring exhibited anti-cancer potential against human colon carcinoma (HCT116) cells nih.gov. The cytotoxicity of these compounds was evaluated using the MTT assay, with some derivatives showing IC50 values below 200 µM nih.gov. Metal complexes of ligands derived from 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide have also shown potent cytotoxic effects against human liver cancer HepG2 cell lines nih.gov.

Table 1: In Vitro Cytotoxicity of a Related Chalcone Derivative

| Compound Name | Cancer Cell Line | IC50 Value |

| 4-chloro-2'-hydroxychalcone | HeLa | Very Low (specific value not provided in the abstract) researchgate.net |

Note: The data in this table is for a related compound, 4-chloro-2'-hydroxychalcone, and not a direct derivative of this compound.

The mechanism of action for many potential anticancer compounds involves the induction of apoptosis, or programmed cell death, in cancer cells. Research on chalcone derivatives has shown that some are capable of eliciting apoptosis in cancer cells nih.gov. For instance, certain synthesized chalcones were found to induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways, which was associated with an increase in reactive oxygen species (ROS) levels nih.gov.

In a study of 2'-hydroxy chalcone derivatives, compounds that were cytotoxic to colon cancer cells were found to act as HDAC inhibitors and cause cell cycle arrest, ultimately leading to apoptosis nih.gov. However, as mentioned previously, while 4-chloro-2'-hydroxychalcone was highly cytotoxic to HeLa cells, it did not demonstrate significant apoptosis-inducing activity in that particular study researchgate.net. This highlights the complexity of structure-activity relationships and the need for further investigation into the specific mechanisms of action for different derivatives.

Agricultural and Pest Control Applications

Beyond biomedical applications, certain benzaldehyde analogues have been investigated for their potential use in agriculture as pest control agents.

Research has indicated that some benzaldehyde derivatives possess acaricidal (mite-killing) and insecticidal properties. For example, 2-methylbenzaldehyde has demonstrated acaricidal activity against several mite species, including Dermatophagoides pteronyssinus and D. farina researchgate.net. The acaricidal activity of this compound was reported to be significantly higher than that of the commercial acaricide DEET against these mites researchgate.net. While this research did not specifically test this compound, the presence of the methylbenzaldehyde scaffold suggests that its derivatives could be explored for similar applications. The structure-activity relationships of various methylbenzaldehyde and hydroxybenzaldehyde analogues have been evaluated, indicating that the type and position of substituents on the benzene (B151609) ring play a crucial role in their biological activity researchgate.net.

Structure-Activity Relationship Studies for Pest Control Agents

The exploration of this compound and its derivatives as agents for pest control is an area of active scientific inquiry. Researchers have investigated the molecular modifications of this and related structures to understand how different chemical substitutions influence their efficacy against various pests. The core principle of these structure-activity relationship (SAR) studies is to identify the key structural features that are essential for pesticidal activity and to optimize these features to enhance potency and selectivity.

While specific and detailed SAR studies on derivatives of this compound for pest control are not extensively documented in publicly available literature, research on analogous compounds, such as derivatives of salicylaldehyde (2-hydroxybenzaldehyde), provides valuable insights into the structural requirements for insecticidal effects. These studies often involve the synthesis of a series of related compounds and the evaluation of their biological activity against specific pest species.

One such study focused on the insecticidal activity of a series of secondary amine derivatives of salicylaldehyde against the red flour beetle, Tribolium castaneum, a common pest of stored grain products. mdpi.combohrium.comresearchgate.net The findings from this research highlight how different substituents on the salicylaldehyde ring and the amine moiety can significantly impact the insecticidal potency of the resulting compounds.

In this particular study, a series of six secondary amine derivatives of salicylaldehyde were synthesized and their insecticidal effects were monitored over a seven-day period. The results indicated that the nature and position of substituents on the aromatic rings played a crucial role in the observed mortality rates of T. castaneum. For instance, certain derivatives demonstrated significantly higher efficacy, achieving mortality rates of over 70% after seven days of exposure. mdpi.combohrium.comresearchgate.net

The table below summarizes the insecticidal activity of these salicylaldehyde-derived secondary amines against Tribolium castaneum.

| Compound | Substituents | Maximum Mortality Rate (%) after 7 days |

|---|---|---|

| 1 | Unsubstituted phenylamine | 73.31 |

| 2 | 4-Methylphenylamine | Data not specified as highly effective |

| 3 | 4-Methoxyphenylamine | Data not specified as highly effective |

| 4 | 4-Chlorophenylamine | Data not specified as highly effective |

| 5 | 4-Nitrophenylamine | Data not specified as highly effective |

| 6 | Benzylamine | 76.67 |

Data derived from a study on salicylaldehyde-derived secondary amines and their insecticidal activity against Tribolium castaneum. mdpi.combohrium.comresearchgate.net

These findings suggest that the fundamental salicylaldehyde scaffold possesses inherent insecticidal properties that can be modulated by the addition of different functional groups. The development of derivatives through the reaction of the aldehyde group to form secondary amines is a key synthetic strategy in these investigations. The variation in the electronic and steric properties of the substituents on the amine portion of the molecule appears to be a critical determinant of their insecticidal efficacy. While this research provides a foundational understanding, more direct and comprehensive SAR studies on this compound derivatives are necessary to fully elucidate their potential as effective and selective pest control agents.

Future Research Directions and Emerging Trends for 4 Chloro 2 Hydroxy 3 Methylbenzaldehyde

Exploration of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for 4-Chloro-2-hydroxy-3-methylbenzaldehyde is a primary focus of future research. While traditional methods for the synthesis of substituted benzaldehydes exist, emerging technologies offer the potential for more sustainable, efficient, and scalable production.

Key areas of exploration include:

Organocatalysis: The use of small organic molecules as catalysts presents a green and cost-effective alternative to metal-based catalysts. Future research will likely focus on developing organocatalytic methods for the selective formylation of substituted phenols to produce this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. The application of microwave-assisted synthesis to the preparation of this compound could lead to more rapid and efficient production methods. A study on the microwave-assisted condensation of hydrazone derivatives with various aldehydes, including 4-chloro-3-methylphenyl substituted compounds, highlights the potential of this technology.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The development of flow chemistry protocols for the synthesis of this compound could enable its large-scale production for industrial applications. Flow chemistry has been successfully applied to the selective reduction of esters to aldehydes and other complex organic transformations.

| Synthetic Approach | Potential Advantages |

| Organocatalysis | Environmentally friendly, cost-effective, metal-free. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, potential for automation. |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the dynamic behavior of this compound at the molecular level is crucial for its rational design and application. Advanced spectroscopic techniques, in combination with computational methods, will play a pivotal role in elucidating its structural dynamics and excited-state properties.

Future research in this area will likely involve:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These computational methods are powerful tools for studying the electronic structure, vibrational spectra, and excited-state properties of molecules. DFT and TD-DFT studies on this compound can provide valuable insights into its reactivity, photophysics, and spectroscopic signatures. Such studies have been successfully applied to other substituted benzaldehydes to understand their conformational preferences and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional NMR, can be employed to determine the precise three-dimensional structure and conformational dynamics of this compound in solution.

Femtosecond Spectroscopy: Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be used to probe the dynamics of intramolecular processes, such as proton transfer, that may occur in the excited state of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. These powerful computational tools can be leveraged to accelerate the design and optimization of novel derivatives of this compound with desired properties.

Emerging trends in this domain include:

Predictive Modeling of Reaction Outcomes: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions with high accuracy. This can significantly reduce the time and resources required for optimizing synthetic routes to this compound and its analogs.

AI-Driven Drug Discovery: AI and ML can be used to screen virtual libraries of compounds and identify potential drug candidates with high efficacy and low toxicity. This approach can be applied to the discovery of novel therapeutic applications for derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. The development of robust QSAR models for substituted benzaldehydes can guide the design of new this compound derivatives with enhanced biological activities.

Discovery of New Biological Targets and Therapeutic Modalities

Substituted benzaldehydes are known to exhibit a wide range of biological activities, and this compound is a promising scaffold for the development of new therapeutic agents. Future research will focus on identifying new biological targets and exploring novel therapeutic applications for this compound and its derivatives.

Potential avenues for investigation include:

Anticancer Activity: Halogenated aromatic compounds have shown promise as anticancer agents. The cytotoxic effects of this compound and its derivatives could be evaluated against various cancer cell lines to identify potential lead compounds for cancer therapy.

Antimicrobial Properties: The antimicrobial activity of this compound could be investigated against a broad spectrum of bacteria and fungi. The presence of chloro, hydroxyl, and methyl groups on the benzaldehyde (B42025) scaffold may contribute to its antimicrobial efficacy.

Enzyme Inhibition: Benzaldehyde derivatives have been shown to inhibit various enzymes. The potential of this compound to act as an inhibitor for specific enzymes involved in disease pathways, such as tyrosinase or α-glucosidase, warrants further investigation sigmaaldrich.comnih.gov.

| Potential Biological Activity | Rationale |

| Anticancer | Halogenated aromatic compounds often exhibit cytotoxic properties. |

| Antimicrobial | The combination of functional groups may confer antimicrobial efficacy. |

| Enzyme Inhibition | The benzaldehyde scaffold is a known pharmacophore for enzyme inhibition. |

Potential in Materials Science and Sensor Development

The unique electronic and structural features of this compound make it an attractive building block for the development of novel materials and sensors.

Future research in this area may explore:

Functional Polymers: The aldehyde group of this compound can be utilized to functionalize polymers, imparting them with specific properties such as conductivity or thermal stability.

Metal-Organic Frameworks (MOFs): The hydroxyl and aldehyde functionalities can act as coordination sites for metal ions, enabling the incorporation of this compound into MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Chemosensors and Fluorescent Probes: Salicylaldehyde (B1680747) derivatives are widely used in the design of chemosensors for the detection of metal ions and other analytes researchgate.netnih.gov. This compound could be explored as a platform for the development of selective and sensitive fluorescent probes for various applications, including biological imaging biosynth.com.

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-2-hydroxy-3-methylbenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves halogenation and formylation of substituted cresol derivatives. For instance, chlorination of 3-methylsalicylaldehyde under controlled conditions (e.g., using POCl₃ or SOCl₂) can yield the target compound. Optimization requires monitoring reaction temperature (typically 40–60°C) and stoichiometric ratios to minimize side products like over-chlorinated species. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to achieve >95% purity .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Combine analytical techniques:

- HPLC/GC-MS : To assess purity (>95% threshold recommended for pharmacological studies) .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxy at C2, chloro at C4, methyl at C3). Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm .

- FT-IR : Verify the presence of aldehyde (C=O stretch ~1680 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Reproduce Key Studies : Cross-validate findings using orthogonal methods (e.g., enzymatic assays vs. cell-based screens) .

- Quantify Impacts of Trace Impurities : Employ LC-MS to identify contaminants (e.g., residual chlorinated byproducts) and assess their bioactivity .

Advanced: What strategies are effective for enhancing the compound’s stability during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Temperature Control : Maintain at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Desiccants : Use silica gel to mitigate hydrolysis of the aldehyde group in humid environments .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- First Aid : For skin contact, wash immediately with soap/water (≥15 minutes). For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before disposal in designated halogenated waste containers .

Advanced: How can computational methods aid in predicting the compound’s reactivity or pharmacological potential?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for synthetic modifications .

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) to prioritize in vitro testing. Use software like AutoDock Vina with validated crystal structures .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability, toxicity, and metabolic pathways to guide experimental design .

Advanced: What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

Methodological Answer:

- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analog) to improve LC-MS/MS accuracy in plasma/tissue samples .

- Low Abundance Metabolites : Enhance sensitivity via derivatization (e.g., hydrazine tagging for aldehyde groups) .

- Chromatographic Separation : Optimize gradient elution on C18 columns to resolve polar metabolites from endogenous interferents .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Selection : Use ethanol/water mixtures (70:30 v/v) for high recovery yields. Avoid chlorinated solvents due to potential halogen exchange .

- Temperature Gradient : Dissolve the compound at 60–70°C, then cool slowly to 4°C for uniform crystal formation.

- Yield Monitoring : Weigh crystals after vacuum drying (24 hours, 40°C) to assess reproducibility .

Advanced: How do substituent positions (chloro, hydroxy, methyl) influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : The chloro group at C4 decreases electron density at the aldehyde (C1), enhancing electrophilicity.

- Steric Hindrance : The methyl group at C3 may slow nucleophilic attacks at C2-hydroxy, requiring catalysts (e.g., DMAP) for esterification .

- Hydrogen Bonding : The C2-hydroxy group can form intramolecular H-bonds with the aldehyde, stabilizing the planar conformation .

Advanced: What mechanistic insights explain conflicting results in catalytic applications of this compound?

Methodological Answer:

- Catalyst Compatibility : Pd-based catalysts may deactivate due to aldehyde coordination; switch to Ru or Ir complexes for cross-coupling reactions .

- pH-Dependent Reactivity : In aqueous media, the hydroxy group’s deprotonation (pKa ~8–9) alters nucleophilicity. Buffer systems (e.g., phosphate pH 7.4) mitigate variability .

- Side Reactions : Monitor for aldol condensation byproducts via TLC (Rf ~0.3 in ethyl acetate/hexane) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products